N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide
Description
N-(1-Morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core substituted with a morpholine-containing phenylacetamide moiety. Its structure combines a thiophene ring (a five-membered heterocycle with sulfur) and a morpholine ring (a six-membered saturated heterocycle with one oxygen and one nitrogen atom), linked via an amide bond. Its design aligns with trends in medicinal chemistry where amide-enriched heterocycles are explored for anticancer and enzyme-inhibitory properties .
Properties
Molecular Formula |
C17H18N2O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H18N2O3S/c20-15(13-5-2-1-3-6-13)16(19-8-10-22-11-9-19)18-17(21)14-7-4-12-23-14/h1-7,12,16H,8-11H2,(H,18,21) |
InChI Key |
JCFIOQRTKLVPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of thiophene-2-carboxylic acid with 1-(morpholin-4-yl)-2-oxo-2-phenylethylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The target compound’s morpholine moiety could improve pharmacokinetic properties (e.g., metabolic stability) relative to nitro- or methoxy-substituted analogues.
- Unanswered Questions: No direct data exist on its synthesis, cytotoxicity, or target specificity. Future studies should prioritize in vitro assays and crystallographic analysis to validate hypotheses derived from structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
